molecular formula C14H13NOS B15161765 Ethanone, 2-[(aminophenyl)thio]-1-phenyl- CAS No. 144612-47-5

Ethanone, 2-[(aminophenyl)thio]-1-phenyl-

Cat. No.: B15161765
CAS No.: 144612-47-5
M. Wt: 243.33 g/mol
InChI Key: GSBRXQNBUFSWKY-UHFFFAOYSA-N
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Description

Ethanone, 2-[(aminophenyl)thio]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and aminophenyl groups attached to a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(aminophenyl)thio]-1-phenyl- typically involves the reaction of 2-aminothiophenol with acetophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(aminophenyl)thio]-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 2-[(aminophenyl)thio]-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 2-[(aminophenyl)thio]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The thioether linkage and aminophenyl group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-[(aminophenyl)thio]-1-phenyl- is unique due to its combination of phenyl, aminophenyl, and thioether groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

144612-47-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C14H13NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10,15H2

InChI Key

GSBRXQNBUFSWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2N

Origin of Product

United States

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